DNA Gyrase-IN-16

DNA Gyrase Inhibition Antibacterial Discovery Enzymatic Assay

Researchers studying novel DNA gyrase inhibition mechanisms require tool compounds that are not cross-reactive with fluoroquinolone or aminocoumarin pathways. DNA Gyrase-IN-16 (Compound 9) offers a distinct oxadiazole scaffold to fill this gap. - **Key data**: DNA gyrase IC50 = 1.609 μM; MRSA MIC = 3.125 μM. - **Utility**: Differentiate allosteric binding, study resistance evolution, or benchmark HTS campaigns. - **Supply**: Stable in DMSO, ready for same-day dispatch.

Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
Cat. No. B15565635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA Gyrase-IN-16
Molecular FormulaC17H15N3O3
Molecular Weight309.32 g/mol
Structural Identifiers
InChIInChI=1S/C17H15N3O3/c1-9-7-10(2)14-13(8-9)15(16(21)18-14)20-19-12-5-3-11(4-6-12)17(22)23/h3-8,18,21H,1-2H3,(H,22,23)
InChIKeyYNZLLZWHERPJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.1 [ug/mL] (The mean of the results at pH 7.4)

DNA Gyrase-IN-16 Compound Profile


DNA Gyrase-IN-16 (also designated Compound 9; CAS 756843-31-9) is a synthetic small molecule inhibitor of bacterial DNA gyrase . It is derived from a non-fluoroquinolone chemical scaffold with a molecular weight of 309.32 and the molecular formula C17H15N3O3 . The compound was originally disclosed in patent US20230364057, which describes its identification via a high-throughput screening (HTS) assay designed to discover novel antibacterial agents targeting DNA gyrase [1]. Unlike traditional fluoroquinolones that poison the gyrase-DNA complex, this class of inhibitors is being explored to address the urgent need for new chemical entities capable of overcoming multidrug-resistant bacterial infections [1].

1 DNA gyrase enzyme inhibition studies
2 Antimicrobial susceptibility screening (S. aureus, MRSA)
3 Oxadiazole-based chemical probe for gyrase mechanism research

DNA Gyrase-IN-16: Substitution Limitations


While numerous DNA gyrase inhibitors exist across various chemotypes, including fluoroquinolones (e.g., ciprofloxacin), aminocoumarins (e.g., novobiocin), and newer pyrrolamide series, procurement of an unvalidated analog of DNA Gyrase-IN-16 is a high-risk substitution [1]. The antibacterial efficacy of gyrase inhibitors is highly sensitive to even minor structural perturbations due to the precise binding requirements within the ATPase domain of the GyrB subunit. As evidenced by comparative data in the literature, analogs within the same chemical series can exhibit IC50 values spanning orders of magnitude against E. coli DNA gyrase (from low nanomolar to high micromolar) [1]. DNA Gyrase-IN-16 represents a specific structure-activity relationship (SAR) data point from a high-throughput screening campaign documented in US20230364057, and its unique C17H15N3O3 core is not reliably interchangeable with other 'DNA Gyrase-IN-X' series compounds without risking significant loss of the reported anti-staphylococcal activity profile (MIC 3.125 μM) [2].

Mechanism Fluoroquinolones stabilize cleavage complex; oxadiazole binding mode may differ, potentially altering pathway readouts.
Resistance Pre-existing fluoroquinolone resistance mutations may not predict response to this chemotype.
Cell penetration Cellular accumulation and efflux profiles can diverge substantially between chemical classes.

DNA Gyrase-IN-16: Comparative Performance


DNA Gyrase Inhibition vs. Ciprofloxacin & Novobiocin

DNA Gyrase-IN-16 exhibits an IC50 value of 1.609 μM against E. coli DNA gyrase in a gel-based supercoiling assay [1]. While this potency is lower than the clinical fluoroquinolone comparator ciprofloxacin (IC50 approximately 0.8 μM - 2.57 μM depending on assay conditions), it represents a significant improvement over the aminocoumarin novobiocin (IC50 of 0.12 μM) [2][3][4]. This positions DNA Gyrase-IN-16 as a moderately potent, non-fluoroquinolone inhibitor suitable for medicinal chemistry optimization.

DNA Gyrase IC50
Reported
1.609 μM (IN-16) vs 0.72 μM (ciprofloxacin), 0.12 μM (novobiocin)
Moderate enzyme inhibition; supports mechanistic differentiation from fluoroquinolones and aminocoumarins.
In vitro supercoiling assay (E. coli gyrase)
DNA Gyrase Inhibition Antibacterial Discovery Enzymatic Assay

Anti-MRSA Activity vs. Standard Inhibitors

DNA Gyrase-IN-16 demonstrates equipotent antibacterial activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 3.125 μM . This MIC value is a critical differentiator, as it shows the compound is not affected by the methicillin-resistance mechanism (mecA) which inactivates beta-lactam antibiotics, thereby providing a quantifiable benchmark for anti-staphylococcal activity in a resistant strain.

Anti-MRSA MIC
Reported
MIC 3.125 μM vs ciprofloxacin ~1.5–48 μM (strain-dependent)
Supports antimicrobial screening context; low MIC may indicate favorable Gram-positive penetration.
Broth microdilution assay (MRSA)
Antibacterial Activity MRSA Staphylococcus aureus Minimum Inhibitory Concentration

Oxadiazole Core vs. Fluoroquinolone & Aminocoumarin Scaffolds

DNA Gyrase-IN-16 possesses the molecular formula C17H15N3O3 and a distinct InChIKey (QOBWUKNRFHJYCI-UHFFFAOYSA-N), confirming it is a non-fluoroquinolone, non-aminocoumarin chemical entity . Its structural core, disclosed in patent US20230364057, is a key differentiator from established gyrase inhibitors like ciprofloxacin and novobiocin, which are associated with specific resistance mechanisms (e.g., gyrA mutations and efflux pump overexpression) [1][2]. The novelty of this scaffold is a primary driver for its procurement in drug discovery programs aiming to circumvent existing resistance pathways.

Chemical Scaffold
Class-level
Oxadiazole derivative vs fluoroquinolone/aminocoumarin cores
Supports scaffold-hopping programs; distinct binding mode potential.
Scaffold divergence reduces cross-resistance likelihood
Chemical Scaffold Structure-Activity Relationship Novel Chemotype

DNA Gyrase-IN-16 Application Scenarios


Chemical Probe for Novel Gyrase Inhibition Mechanisms

DNA Gyrase-IN-16 serves as a validated hit compound for medicinal chemistry teams initiating a hit-to-lead program against DNA gyrase. Its confirmed IC50 of 1.609 μM provides a quantifiable baseline for structure-activity relationship (SAR) studies aimed at improving potency and pharmacokinetic properties . The compound's novel scaffold, as defined in US20230364057, offers a non-fluoroquinolone starting point, which is critical for developing new antibiotics that evade existing clinical resistance mechanisms [1].

Lead Scaffold for Anti-MRSA Drug Development

Given its equipotent activity against both methicillin-sensitive S. aureus and MRSA (MIC 3.125 μM), DNA Gyrase-IN-16 is ideally suited as a mechanistic probe in microbiology research . It can be used to study the downstream effects of gyrase inhibition in staphylococcal species, particularly in assays designed to differentiate the impact of novel gyrase inhibitors from beta-lactam antibiotics. Its activity in MRSA confirms its utility in resistant-strain research models .

Resistance Studies in Gram-Positive Pathogens

The compound's discovery originated from an HTS campaign described in patent US20230364057, making it a reliable positive control for validating new DNA gyrase inhibition assays [1]. With a well-defined IC50 of 1.609 μM in an SDFQ-based format, procurement of DNA Gyrase-IN-16 ensures consistency and comparability in future high-throughput screening endeavors targeting the GyrB ATPase domain [1].

Application
Selection Property
Validation Focus
Gyrase mechanism probe
Distinct oxadiazole scaffold
Binding mode characterization
Anti-MRSA lead optimization
Favorable cellular activity profile
Efflux avoidance and target engagement
Resistance development studies
Activity against MRSA at low concentration
Mutation mapping under sub-inhibitory exposure
HTS benchmarking
Well-defined enzyme and cellular potency
Assay dynamic range using moderate inhibitor control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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